Parecoxib
Overview
Description
Parecoxib is a water-soluble and injectable prodrug of valdecoxib, marketed under the brand name Dynastat in the European Union . It is a selective cyclooxygenase-2 (COX-2) inhibitor, used primarily for the short-term management of perioperative pain . This compound is part of the same category as other COX-2 inhibitors like celecoxib and rofecoxib .
Scientific Research Applications
Chemistry
In chemistry, parecoxib is studied for its unique structure and reactivity. It serves as a model compound for developing new COX-2 inhibitors with improved efficacy and safety profiles .
Biology
Biologically, this compound is used to study the role of COX-2 in inflammation and pain. It helps researchers understand the molecular mechanisms underlying COX-2 inhibition and its effects on prostaglandin synthesis .
Medicine
Medically, this compound is used for the short-term management of perioperative pain. It is particularly useful in patients who cannot take oral medications. Clinical trials have demonstrated its efficacy in reducing postoperative pain and opioid consumption .
Industry
In the pharmaceutical industry, this compound is used as a reference compound for developing new analgesics. Its injectable form makes it a valuable tool for pain management in surgical settings .
Mechanism of Action
Target of Action
Parecoxib is a selective COX-2 inhibitor . Its primary target is the enzyme Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of prostanoids, including prostaglandins and thromboxanes, which are lipid compounds that mediate a variety of physiological functions and pathological processes such as inflammation and pain.
Mode of Action
This compound acts by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing the production of inflammatory mediators. As a result, inflammation and pain are alleviated.
Pharmacokinetics
This compound is a prodrug that is rapidly converted to its active form, valdecoxib, primarily via the enzymes CYP3A4 and 2C9 in the liver . The plasma half-life of this compound is only 22 minutes due to its rapid conversion to valdecoxib . The protein binding of this compound is 98% . These properties impact the bioavailability of this compound, influencing its efficacy and duration of action.
Result of Action
The molecular effect of this compound’s action is the inhibition of the COX-2 enzyme, leading to a decrease in prostanoid production. On a cellular level, this results in reduced inflammation and pain. This compound has also been found to suppress the nuclear translocation of certain proteins like CHOP and Foxo1, and increase the expression of proteins like GRP78 and ORP150, which may contribute to its neuroprotective effects .
Safety and Hazards
Parecoxib may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid contact with skin and eyes . In case of exposure or concern, it is advised to get medical advice .
Future Directions
Biochemical Analysis
Biochemical Properties
It acts as an inhibitor of this enzyme . The interaction between Parecoxib and COX-2 plays a crucial role in its function as a pain reliever .
Cellular Effects
This compound has been observed to cause a significant decrease in cellular growth . In a study on primary cultures of keloid fibroblasts, treatment with this compound caused a significant decrease in cellular growth from 24 hours onwards . Moreover, at 72 hours, this compound significantly reduced cellular vitality .
Molecular Mechanism
This compound is a prodrug of valdecoxib, which is a selective COX-2 inhibitor . Cyclooxygenase is responsible for the generation of prostaglandins . By inhibiting COX-2, this compound reduces the biosynthesis of prostaglandins, thereby relieving pain and inflammation .
Temporal Effects in Laboratory Settings
There is no evidence to limit the duration of usage for this compound in the palliative setting . Evidence of this compound use in a non-palliative setting has been based on short-term usage in the acute setting (less than 7 days) .
Metabolic Pathways
This compound is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . This metabolic process occurs in the liver .
Transport and Distribution
As this compound is a water-soluble and injectable prodrug , it can be administered intravenously or intramuscularly . This allows for rapid distribution throughout the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of parecoxib sodium involves several steps. Initially, 3,4-diphenyl-5-methylisoxazole is used as a raw material. This compound undergoes sulfonation and ammonolysis reactions to synthesize valdecoxib. Subsequently, the target product, this compound sodium, is prepared through propionylation and salification .
Industrial Production Methods
In an industrial setting, this compound sodium is synthesized by adding 5-methyl-3,4-phenylbenzene isoxazole to a reaction flask with methylene dichloride. The mixture is cooled to -5°C, and chlorsulfonic acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is then warmed to 35°C and allowed to react for 10 hours. The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Parecoxib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form valdecoxib.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly involving its sulfonyl and isoxazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major product formed from the oxidation of this compound is valdecoxib. Substitution reactions can yield various derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 inhibitor used for pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lumaricoxib: A highly selective COX-2 inhibitor used for pain management.
Uniqueness
Parecoxib’s uniqueness lies in its injectable form, making it suitable for perioperative pain management when oral administration is not feasible. Its rapid conversion to valdecoxib ensures quick onset of action, providing effective pain relief in surgical settings .
Properties
IUPAC Name |
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRHLKRLEZJVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044229 | |
Record name | Parecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198470-84-7 | |
Record name | Parecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198470-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parecoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Parecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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